(1,2,3,4-テトラヒドロナフタレン-2-イル)メタンアミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

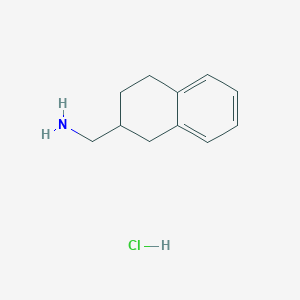

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains an amine group attached to a tetrahydronaphthalene ring. This compound is often used in research and industrial applications due to its unique chemical properties.

科学的研究の応用

Medicinal Chemistry Applications

1.1. Inhibition of Mycobacterial ATP Synthase

Recent research has identified tetrahydronaphthalene amides (THNAs), which include derivatives of THNAm-HCl, as promising inhibitors of mycobacterial ATP synthase. These compounds have demonstrated potent activity against Mycobacterium tuberculosis (M.tb), with some exhibiting minimum inhibitory concentrations (MICs) less than 1 μg/mL. The structure-activity relationship (SAR) studies suggest that specific modifications to the THNA scaffold can enhance efficacy and reduce off-target effects compared to existing treatments like bedaquiline .

1.2. Neuropharmacological Effects

THNAm-HCl has been investigated for its neuropharmacological properties. Certain derivatives have shown affinity for serotonin receptors (5-HT1B) and dopamine receptors (D2L and D3), indicating potential applications in treating mood disorders such as depression and anxiety. Animal model studies have reported promising results in terms of behavioral improvements following administration of these compounds .

Structure-Activity Relationship Studies

The effectiveness of THNAm-HCl derivatives is closely linked to their structural modifications. A systematic examination of various substituents on the tetrahydronaphthalene core has led to the identification of compounds with improved pharmacokinetic profiles and reduced toxicity. For example, modifications that enhance solubility and metabolic stability have been prioritized in the design of new candidates for further development .

Synthetic Approaches

The synthesis of THNAm-HCl and its analogs involves several key steps:

- Starting Materials : The synthesis typically begins with commercially available naphthalene derivatives.

- Reagents : Common reagents include lithium aluminum hydride for reduction processes and various sulfonyl chlorides for amine coupling reactions.

- Purification : Compounds are purified using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for biological testing .

4.1. Anti-Tuberculosis Activity

In a notable study, a series of THNA derivatives were tested against M.tb, demonstrating varying degrees of inhibition based on structural modifications. The most effective compounds were further evaluated for their pharmacokinetic properties in animal models, revealing faster clearance rates and lower hERG liability compared to traditional therapies .

4.2. Neuropharmacological Testing

Another study focused on the effects of THNAm-HCl derivatives on behavior in rodent models of anxiety and depression. Compounds were administered at varying doses, with behavioral assessments conducted using established paradigms such as the forced swim test and elevated plus maze. Results indicated significant reductions in anxiety-like behaviors, supporting the potential use of these compounds in treating mood disorders .

Summary Table: Key Findings on THNAm-HCl Applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. One common method is the catalytic hydrogenation of 2-naphthaldehyde to form 1,2,3,4-tetrahydronaphthalen-2-ylmethanol, which is then converted to the corresponding amine via reductive amination using reagents such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient separation techniques is crucial in industrial settings to minimize by-products and waste.

化学反応の分析

Types of Reactions

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides under basic or neutral conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used .

作用機序

The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .

類似化合物との比較

Similar Compounds

- (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride

- (5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-3-ylmethanamine hydrochloride

Uniqueness

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is unique due to its specific structural features, such as the tetrahydronaphthalene ring and the position of the amine group. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds .

生物活性

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, commonly referred to as THNMA-HCl, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

THNMA-HCl is derived from tetrahydronaphthalene, a bicyclic compound characterized by a fused naphthalene structure. The molecular formula is C11H15ClN with a molecular weight of approximately 211.73 g/mol. Its synthesis typically involves the catalytic hydrogenation of naphthalene derivatives followed by amination to produce the desired amine hydrochloride salt .

The biological activity of THNMA-HCl primarily involves its interaction with various receptors and enzymes. Research indicates that compounds within the tetrahydronaphthalene class can act as selective inhibitors of mycobacterial ATP synthase, showing promise in the treatment of tuberculosis (TB). Specifically, THNMA derivatives have demonstrated significant in vitro growth inhibition against Mycobacterium tuberculosis (M.tb) with minimal inhibitory concentrations (MIC) below 1 µg/mL .

Table 1: Summary of Biological Activities

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the THNMA structure influence its biological activity. For instance, specific substitutions on the tetrahydronaphthalene core can enhance receptor binding affinity and selectivity. Compounds with methyl or piperidyl substituents have shown improved anti-TB properties compared to their unsubstituted counterparts .

Case Study 1: Anti-Tuberculosis Activity

In a systematic study evaluating various THNA analogues, several compounds were identified that effectively inhibited M.tb growth. Notably, the compound AR-A000002 was highlighted for its selective inhibition of the ATP synthase enzyme, demonstrating reduced toxicity profiles compared to existing TB treatments like bedaquiline .

Case Study 2: Antidepressant Properties

Another study explored the effects of THNMA derivatives on serotonin receptors. The compound exhibited high affinity for the 5-HT1B receptor and showed efficacy in animal models for depression and anxiety disorders. These findings suggest potential applications in psychiatric medicine .

特性

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCSGSJPRMEWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。